molecular formula C7H17NO B8252093 (2R)-1-methoxy-4-methyl-pentan-2-amine

(2R)-1-methoxy-4-methyl-pentan-2-amine

Cat. No.: B8252093
M. Wt: 131.22 g/mol
InChI Key: CMMWLDUVRGBDBR-SSDOTTSWSA-N
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Description

®-1-Methoxy-4-methyl-2-pentanamine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by a methoxy group attached to the first carbon and a methyl group attached to the fourth carbon of a pentanamine chain. Its unique structure lends itself to various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methoxy-4-methyl-2-pentanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-4-methyl-2-pentanol.

    Methoxylation: The hydroxyl group of the precursor is converted to a methoxy group using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

    Amination: The methoxy derivative is then subjected to amination using ammonia or an amine source under high pressure and temperature conditions to yield ®-1-Methoxy-4-methyl-2-pentanamine.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methoxy-4-methyl-2-pentanamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Methoxy-4-methyl-2-pentanamine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-1-Methoxy-4-methyl-2-pentanamine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Methoxy-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methoxy-4-methyl-2-pentanamine: The enantiomer of the compound with similar chemical properties but different biological activities.

    1-Methoxy-4-methyl-2-pentanol: A precursor in the synthesis of ®-1-Methoxy-4-methyl-2-pentanamine.

    4-Methyl-2-pentanamine: A structurally similar compound lacking the methoxy group.

Uniqueness

®-1-Methoxy-4-methyl-2-pentanamine is unique due to its chiral nature and the presence of both methoxy and methyl groups, which confer specific chemical reactivity and biological activity. Its enantiomeric purity makes it valuable in applications requiring precise stereochemical control.

Properties

IUPAC Name

(2R)-1-methoxy-4-methylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)4-7(8)5-9-3/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMWLDUVRGBDBR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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